molecular formula C14H7F7 B13907255 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl

4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl

Cat. No.: B13907255
M. Wt: 308.19 g/mol
InChI Key: GANZGARSDVDIAF-UHFFFAOYSA-N
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Description

4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl is a fluorinated biphenyl derivative characterized by a fluorine atom at the 4-position and trifluoromethyl (-CF₃) groups at the 3- and 4'-positions of the biphenyl scaffold. This compound belongs to a class of aromatic fluorinated hydrocarbons, where the strategic placement of fluorine and trifluoromethyl groups imparts unique electronic and steric properties.

  • Structural Features: The biphenyl core provides rigidity, while fluorine and trifluoromethyl substituents enhance electron-withdrawing effects, reducing electron density on the aromatic rings.
  • Such compounds are of interest in materials science (e.g., liquid crystals, polymers) and pharmaceuticals due to their metabolic stability and lipophilicity.

Properties

Molecular Formula

C14H7F7

Molecular Weight

308.19 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H7F7/c15-12-6-3-9(7-11(12)14(19,20)21)8-1-4-10(5-2-8)13(16,17)18/h1-7H

InChI Key

GANZGARSDVDIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Decarboxylative Coupling and Catalytic Hydrogenation Approach

A patented method (CN107628956A) describes a multi-step synthesis of fluoro-substituted aminobiphenyls structurally related to 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl . The key steps include:

  • Decarboxylation Coupling Reaction

    • Starting from o-nitrobenzoic acid salts and substitution halobenzenes (e.g., 3,4-difluorobromobenzene), a decarboxylative coupling is carried out in the presence of catalysts such as cuprous iodide and palladium acetylacetonate, with ligands like triphenylphosphine and 1,10-phenanthroline.
    • Solvents such as anhydrous polyethylene glycol (PEG-400) are used at elevated temperatures (80–240 °C) for 9–48 hours.
    • The reaction yields fluoro-substituted nitrobiphenyl intermediates.
  • Catalytic Hydrogenation

    • The nitrobiphenyl intermediates undergo catalytic hydrogenation in an autoclave with catalysts (e.g., Pd/C) under hydrogen pressure (0.2–2 MPa) at 20–80 °C for 1–10 hours.
    • This step converts nitro groups to amino groups, yielding fluoro-aminobiphenyl derivatives.
  • Post-Reaction Workup

    • The reaction mixtures are filtered, extracted with toluene, washed with water, concentrated, and purified by crystallization or recrystallization to achieve high purity (up to 98%) and good yields (up to 92%).

Example Data from Patent CN107628956A :

Step Reagents & Conditions Yield (%) Purity (%)
Decarboxylation coupling o-nitrobenzoic acid salt, 3,4-difluorobromobenzene, Pd(acac)2, CuI, PPh3, 1,10-phenanthroline, PEG-400, 190 °C, 22 h 92 98
Catalytic hydrogenation Pd/C catalyst, H2 (0.2–2 MPa), 20–80 °C, 1–10 h Not specified Not specified

This approach is adaptable to various fluoro- and trifluoromethyl-substituted biphenyls by modifying the substitution pattern of the starting halobenzenes and nitrobenzoic acid salts.

Cross-Coupling via Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a widely used method to construct biphenyl frameworks, including fluorinated derivatives. A general procedure involves:

  • Using aryl chlorides or bromides (e.g., 4-fluoro-3-trifluoromethylphenyl halides) and arylboronic acids or esters (e.g., 4'-trifluoromethylphenylboronic acid).
  • Catalysts such as Pd(dba)2 (palladium dibenzylideneacetone complex) combined with phosphine ligands.
  • Bases like potassium phosphate (K3PO4·3H2O) or potassium acetate (KOAc).
  • Solvents such as dimethylacetamide (DMAc).
  • Reaction temperatures typically around 100 °C for 16–20 hours under nitrogen atmosphere.

Typical reaction sequence :

Step Reagents & Conditions Notes
Initial borylation Bis(pinacolato)diboron, Pd catalyst, ligand, base, DMAc, 100 °C, 20 h Formation of arylboronate ester
Cross-coupling Aryl halide, Pd catalyst, ligand, base, DMAc, 100 °C, 16 h Formation of biphenyl compound
Workup and purification Extraction with EtOAc, drying, concentration, silica gel chromatography Affords pure biphenyl derivatives

This method enables the synthesis of symmetrical and unsymmetrical biphenyls with fluorine and trifluoromethyl substituents in high yields and purity.

Functional Group Transformations for Trifluoromethylation and Fluorination

In some advanced synthetic routes, trifluoromethyl groups are introduced via:

  • Electrophilic trifluoromethylation reagents.
  • Nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF3).
  • Halogenation reactions using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) followed by substitution with trifluoromethyl sources.

For example, selective bromination of biphenyl diols followed by demethylation and trifluoromethylation has been reported to afford biphenyl derivatives with trifluoromethyl groups at desired positions.

Comparative Summary of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Advantages Limitations
Decarboxylative coupling + catalytic hydrogenation o-nitrobenzoic acid salts, Pd(acac)2, CuI, PPh3, PEG-400, Pd/C 80–240 °C (coupling), 20–80 °C (hydrogenation), 9–48 h (coupling), 1–10 h (hydrogenation) High yield and purity, scalable Requires high temperature and pressure
Suzuki-Miyaura cross-coupling Pd(dba)2, phosphine ligands, K3PO4 or KOAc, DMAc 100 °C, 16–20 h, inert atmosphere Versatile, mild conditions, widely applicable Sensitive to moisture and air
Electrophilic/Nucleophilic trifluoromethylation Trifluoromethylation reagents (e.g., BAST), NBS/NCS Varied, moderate temperatures Enables selective trifluoromethylation Multi-step, sometimes low selectivity

Detailed Research Findings and Notes

  • The decarboxylative coupling approach is well-documented for synthesizing fluoro-substituted biphenyl amines, which can be further functionalized to the target compound. The use of mixed alkali salts (e.g., sodium carbonate and potassium hydroxide) optimizes reaction efficiency.
  • Palladium-catalyzed Suzuki coupling remains a gold standard for biphenyl synthesis, allowing precise control over substitution patterns and functional groups, including fluorine and trifluoromethyl substituents.
  • The trifluoromethyl groups can be introduced either before or after biphenyl formation, depending on the stability of intermediates and desired substitution pattern.
  • Purification typically involves filtration, aqueous workup, organic extraction (e.g., with toluene or ethyl acetate), drying over anhydrous sodium sulfate, concentration, and recrystallization or chromatographic purification to achieve high purity (>95%).
  • Reaction monitoring is commonly performed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, making the compound valuable in medicinal chemistry and drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl with structurally related fluorinated biphenyls, emphasizing substituent effects on physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Fluorinated Biphenyl Derivatives

Compound Name Substituents Melting Point (°C) Key Reactivity Applications
This compound F (4), -CF₃ (3, 4') Not reported High stability; resistant to oxidation Materials, Drug candidates
4,4'-Difluoro-2-nitrodiphenyl F (4,4'), -NO₂ (2) 94–94.5 Nitro group undergoes reduction to -NH₂ Synthetic intermediates
2,4,4'-Trifluoro-5-aminodiphenyl F (2,4,4'), -NH₂ (5) Not reported Amine participates in acylation/alkylation Pharmaceutical synthesis
4,4'-Difluorodiphenyl F (4,4') 94 (base compound) Inert under mild conditions; halogenation Polymer additives

Key Findings:

Substituent Effects on Physical Properties: The presence of -CF₃ groups in this compound likely reduces melting points compared to smaller substituents (e.g., -F or -NO₂) due to increased steric hindrance and disrupted crystal packing. 4,4'-Difluoro-2-nitrodiphenyl has a well-defined melting point (94–94.5°C), attributed to its symmetrical fluorine and planar nitro group .

Reactivity and Stability: The electron-withdrawing -CF₃ groups in the target compound enhance stability against electrophilic substitution, making it less reactive than nitro- or amino-substituted analogs. In contrast, 4,4'-Difluoro-2-nitrodiphenyl is reactive at the nitro group, which can be reduced to an amine for further functionalization .

Applications: this compound: Potential use in high-performance polymers or as a bioactive molecule due to its hydrophobicity and metabolic resistance. 2,4,4'-Trifluoro-5-aminodiphenyl: Serves as a versatile intermediate in pharmaceutical synthesis, leveraging its amine group for derivatization .

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